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Abstract
Ophiopogonin D (OP-D), a steroidal glycoside extracted from Ophiopogon japonicus, has

emerged as a potent immunopotentiator for vaccine applications.[1][2][3][4] To overcome

challenges of poor solubility and potential toxicity, OP-D has been successfully encapsulated in

a nanoemulsion (NOD) formulation.[1][2][4] This nanoemulsion adjuvant system significantly

enhances both humoral and cellular immune responses, demonstrating its potential as a robust

platform for new generation vaccines.[1][2] These application notes provide a comprehensive

overview and detailed protocols for the formulation, in vitro characterization, and in vivo

evaluation of the Ophiopogonin D nanoemulsion (NOD) as a vaccine adjuvant.

Introduction
Traditional adjuvants, such as aluminum salts, primarily induce a Th2-biased humoral immune

response. There is a pressing need for novel adjuvants capable of eliciting strong cell-mediated

immunity, particularly Th1 and Th17 responses, which are crucial for protection against

intracellular pathogens and certain cancers. Ophiopogonin D, when formulated as a

nanoemulsion, has been shown to effectively promote antigen uptake by dendritic cells (DCs),

activate antigen-presenting cells (APCs), and induce a potent Th1/Th17-biased CD4+ T cell
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immune response.[1][2] The NOD adjuvant system offers a promising approach to enhance

vaccine efficacy with a favorable safety profile.[1]

Data Summary
The following tables summarize the key characteristics and immunological potentiation of the

Ophiopogonin D nanoemulsion (NOD) adjuvant.

Table 1: Physicochemical Properties of Ophiopogonin D Nanoemulsion (NOD)

Parameter Value Reference

Average Particle Size 76.45 nm [1][5]

Polydispersity Index (PdI) 0.16 [1][5]

Zeta Potential Not specified

Encapsulation Efficiency Not specified

Table 2: In Vivo Immunogenicity of NOD-Adjuvanted Vaccine (MRSA fusion antigen)
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Immune
Response

Antigen
Alone

Antigen +
AlPO4

Antigen +
OP-D

Antigen +
NOD

Reference

Total IgG

Titer
Low Moderate High

Significantly

Higher
[1][2]

IgG1 Titer

(Th2)
Low High Moderate Moderate [1]

IgG2a Titer

(Th1)
Low Low Moderate High [1]

IFN-γ (Th1

cytokine)
Low Low Moderate High [1]

IL-17A (Th17

cytokine)
Low Low Moderate High [1][2]

Lymphocyte

Proliferation
Low Moderate High

Significantly

Higher
[3]

Experimental Protocols
Protocol 1: Preparation of Ophiopogonin D
Nanoemulsion (NOD) Adjuvant
This protocol describes the formulation of the NOD adjuvant using a low-energy emulsification

method.[1][4]

Materials:

Ophiopogonin D (OP-D)

Squalene (oil phase)

Tween 80 (emulsifier)

Span 80 (co-emulsifier)

Deionized water

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3935776/
https://www.miltenyibiotec.com/US-en/applications/all-protocols/th1-th2-and-th17-polarization-of-naive-cd4-mouse-t-cells.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3935776/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3935776/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3935776/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3935776/
https://www.miltenyibiotec.com/US-en/applications/all-protocols/th1-th2-and-th17-polarization-of-naive-cd4-mouse-t-cells.html
https://www.researchgate.net/publication/326510651_An_immunopotentiator_ophiopogonin_D_encapsulated_in_a_nanoemulsion_as_a_robust_adjuvant_to_improve_vaccine_efficacy
https://pmc.ncbi.nlm.nih.gov/articles/PMC3935776/
https://pubmed.ncbi.nlm.nih.gov/36571419/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b587195?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Preparation of the Oil Phase: Dissolve Ophiopogonin D in squalene. Gently heat and stir the

mixture to ensure complete dissolution.

Preparation of the Aqueous Phase: Prepare an aqueous solution containing Tween 80 and

Span 80.

Emulsification: Slowly add the oil phase to the aqueous phase under continuous stirring.

Homogenization: Subject the pre-emulsion to high-speed stirring followed by high-pressure

homogenization to obtain a translucent and stable nanoemulsion.[6]

Characterization: Characterize the resulting nanoemulsion for particle size, polydispersity

index (PdI), and zeta potential using dynamic light scattering (DLS).

Protocol 2: In Vitro Evaluation of NOD Adjuvant on
Dendritic Cells (DCs)
This protocol outlines the procedure to assess the effect of the NOD adjuvant on antigen

uptake by DCs.[7]

Materials:

Bone marrow-derived dendritic cells (BMDCs)

FITC-labeled ovalbumin (FITC-OVA) or other fluorescently labeled antigen

NOD adjuvant

Complete RPMI-1640 medium

Confocal microscope

Procedure:

Cell Culture: Culture BMDCs in complete RPMI-1640 medium.
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Treatment: Treat the BMDCs with FITC-OVA alone or FITC-OVA formulated with the NOD

adjuvant for 4-6 hours.

Washing: Wash the cells three times with cold PBS to remove excess fluorescent antigen.

Fixation: Fix the cells with 4% paraformaldehyde.

Staining: Stain the cell nuclei with DAPI.

Imaging: Observe the cells under a confocal microscope to visualize and quantify antigen

uptake.

Protocol 3: In Vivo Immunization and Sample Collection
This protocol describes the immunization of mice to evaluate the in vivo efficacy of the NOD

adjuvant.[8]

Materials:

BALB/c or C57BL/6 mice (6-8 weeks old)

Antigen of interest

NOD adjuvant

Phosphate-buffered saline (PBS)

Syringes and needles for injection

Procedure:

Vaccine Formulation: Prepare the vaccine formulations by mixing the antigen with the NOD

adjuvant or PBS (for the control group).

Immunization: Immunize mice via subcutaneous or intramuscular injection on days 0, 14,

and 28.[8]

Blood Collection: Collect blood samples from the tail vein or via cardiac puncture at specified

time points (e.g., day 35) to measure antibody responses.
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Spleen Collection: At the end of the experiment (e.g., day 42), euthanize the mice and

aseptically harvest the spleens for the analysis of cellular immune responses.

Protocol 4: Measurement of Antigen-Specific Antibody
Titers by ELISA
This protocol details the enzyme-linked immunosorbent assay (ELISA) to quantify antigen-

specific antibody levels in the serum of immunized mice.[9][10][11]

Materials:

96-well ELISA plates

Antigen of interest

Coating buffer (carbonate-bicarbonate buffer, pH 9.6)

Blocking buffer (e.g., 5% non-fat milk in PBS-T)

Serum samples from immunized mice

HRP-conjugated secondary antibodies (anti-mouse IgG, IgG1, IgG2a)

TMB substrate solution

Stop solution (e.g., 2N H2SO4)

Plate reader

Procedure:

Coating: Coat the ELISA plates with the antigen overnight at 4°C.

Washing: Wash the plates three times with PBS-T.

Blocking: Block the plates with blocking buffer for 1-2 hours at room temperature.

Washing: Wash the plates three times with PBS-T.
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Sample Incubation: Add serially diluted serum samples to the wells and incubate for 2 hours

at room temperature.

Washing: Wash the plates three times with PBS-T.

Secondary Antibody Incubation: Add HRP-conjugated secondary antibodies and incubate for

1 hour at room temperature.

Washing: Wash the plates five times with PBS-T.

Development: Add TMB substrate and incubate in the dark until a color change is observed.

Stopping the Reaction: Add the stop solution.

Reading: Read the absorbance at 450 nm using a plate reader.

Protocol 5: Lymphocyte Proliferation Assay
This protocol is used to assess the proliferative response of splenocytes from immunized mice

upon re-stimulation with the antigen.[12][13]

Materials:

Splenocytes from immunized mice

RPMI-1640 complete medium

Antigen of interest

Concanavalin A (ConA, positive control)

MTT or CFSE cell proliferation dye

96-well cell culture plates

Procedure:

Splenocyte Isolation: Prepare a single-cell suspension of splenocytes from the harvested

spleens.
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Cell Seeding: Seed the splenocytes into 96-well plates.

Stimulation: Stimulate the cells with the antigen, ConA, or medium alone (negative control)

for 72 hours.

Proliferation Measurement:

MTT Assay: Add MTT solution and incubate for 4 hours. Add DMSO to dissolve the

formazan crystals and measure the absorbance at 570 nm.

CFSE Assay: Stain the cells with CFSE before stimulation. After incubation, analyze the

dilution of the CFSE signal by flow cytometry.

Protocol 6: Intracellular Cytokine Staining for Th1/Th17
Cell Differentiation
This protocol allows for the identification and quantification of Th1 (IFN-γ producing) and Th17

(IL-17A producing) cells within the splenocyte population by flow cytometry.[1][2][14]

Materials:

Splenocytes from immunized mice

PMA (phorbol 12-myristate 13-acetate)

Ionomycin

Brefeldin A (Golgi inhibitor)

Fluorescently labeled antibodies against CD4, IFN-γ, and IL-17A

Fixation/Permeabilization buffer

Flow cytometer

Procedure:
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Cell Stimulation: Re-stimulate the splenocytes with the antigen, PMA, and ionomycin in the

presence of Brefeldin A for 4-6 hours.

Surface Staining: Stain the cells with an anti-CD4 antibody.

Fixation and Permeabilization: Fix and permeabilize the cells using a commercial kit.

Intracellular Staining: Stain the cells with anti-IFN-γ and anti-IL-17A antibodies.

Flow Cytometry Analysis: Acquire and analyze the samples on a flow cytometer to determine

the percentage of CD4+IFN-γ+ (Th1) and CD4+IL-17A+ (Th17) cells.

Signaling Pathways
The adjuvant activity of Ophiopogonin D is believed to be mediated through the activation of

key signaling pathways in antigen-presenting cells, leading to the production of pro-

inflammatory cytokines and the subsequent differentiation of T helper cells.
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Caption: Proposed signaling pathway for Ophiopogonin D nanoemulsion adjuvant activity in

APCs.
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Caption: Experimental workflow for evaluating the NOD adjuvant.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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